2-Vinylbenzoic acid

Computational Chemistry Coordination Chemistry Biomimetic Materials

Standard vinylbenzoic acid isomers (meta/para) cannot replicate the ortho-specific cyclization or metal coordination required for advanced intermediates. 2-Vinylbenzoic acid (CAS 27326-43-8) solves this with: - Intramolecular cyclization to γ-sulfonylated phthalides (Cu-catalyzed oxysulfonylation) - 100% regioselective hydroformylation to 2-(3-oxopropane)-benzoic acid (nearly quantitative yield) - Favorable Ca²⁺ complexation (ΔE* 3-5× lower than m-isomer) for responsive materials Supplied with chromatography-free workup scalability.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 27326-43-8
Cat. No. B3024429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylbenzoic acid
CAS27326-43-8
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11)
InChIKeyXUDBVJCTLZTSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinylbenzoic Acid: Overview


2-Vinylbenzoic acid (o-vinylbenzoic acid, CAS 27326-43-8) is an aromatic carboxylic acid monomer distinguished by a vinyl group ortho to the carboxyl functionality on the benzene ring . This ortho-substitution pattern confers distinct steric and electronic properties compared to its meta and para isomers, enabling unique reactivity in cyclization reactions and regioselective catalytic transformations . The compound serves as a key precursor for phthalide synthesis via intramolecular cyclization and undergoes fully regioselective hydroformylation to yield 2-(3-oxopropane)-benzoic acid derivatives—valuable building blocks for pharmaceutical intermediates [1].

Intramolecular cyclization to phthalide scaffolds
Ortho-carboxyl directing effect for selective hydroformylation
Vinyl monomer with metal-coordination capacity for functional polymers

2-Vinylbenzoic Acid vs. Meta/Para Isomers


The three vinylbenzoic acid isomers (ortho, meta, para) are not interchangeable due to fundamental differences in steric environment, intramolecular cyclization capability, and electronic properties. Only the ortho isomer (2-vinylbenzoic acid) positions the vinyl and carboxyl groups in sufficient proximity to enable facile intramolecular cyclization to phthalides and isobenzofuranones—a reaction pathway sterically inaccessible to the meta and para isomers [1]. Computational studies demonstrate that o-VBA exhibits distinct reactivity toward calcium ions, with a steric energy difference (ΔE*) for Ca-complex formation that is approximately 3-5 times lower than that of m-VBA, suggesting divergent coordination chemistry that cannot be replicated by the other isomers [2]. Furthermore, the 2-substitution pattern enables supramolecularly controlled hydroformylation with 100% regioselectivity, a transformation for which the 3- and 4-isomers lack the requisite proximity-driven directing effects [3]. Substituting with a non-vinyl benzoic acid derivative (e.g., 2-allylbenzoic acid) would alter alkene electronics and cyclization efficiency, while styrene itself lacks the carboxylic acid handle required for downstream functionalization or metal coordination .

Cyclization incompatibility

Meta and para isomers lack the proximity required for intramolecular phthalide formation, limiting this reaction pathway.

Directing effect loss

The ortho‑carboxyl group is essential for regioselective hydroformylation; 3‑ and 4‑vinylbenzoic acids do not provide the necessary proximity‑driven control.

Stability and handling divergence

2‑Vinylbenzoic acid requires cold storage (0–10°C), while the para isomer is ambient‑stable, impacting shipping and inventory logistics.

2-Vinylbenzoic Acid: Comparative Evidence


Calcium Ion Complexation: Isomer Comparison

Computational analysis using molecular mechanics and molecular orbital calculations compared the three vinylbenzoic acid isomers (o-VBA, m-VBA, p-VBA) for calcium ion complexation relevant to remineralization applications. The steric energy difference (ΔE*) between the VBA-Ca ion complex and the corresponding free VBA was calculated for each isomer [1]. o-VBA and p-VBA exhibited comparable and significantly lower ΔE* values than m-VBA, indicating more favorable complex formation energetics [1].

Ca²⁺ Complexation
Head-to-head
ΔE* ~3–5× lower for o‑VBA vs. m‑VBA
Supports ortho‑isomer selection for Ca²⁺-responsive materials
Computational study; experimental validation may be needed
Computational Chemistry Coordination Chemistry Biomimetic Materials

Hydroformylation Regioselectivity: Exclusive Linear Aldehyde

The hydroformylation of 2-vinylbenzoic acid using a Rh(acac)(CO)₂ catalyst with a tailored bisphosphite ligand proceeds with complete regiocontrol, yielding exclusively the linear aldehyde 2-(3-oxopropane)-benzoic acid [1]. This contrasts sharply with hydroformylation of unfunctionalized styrene or other vinyl arenes lacking the ortho-carboxyl directing group, which typically produce mixtures of branched and linear aldehydes [1].

Regioselectivity
Reported
100% linear aldehyde formation
Enables single‑product aldehyde synthesis without chromatographic purification
Rh catalysis with bisphosphite ligand; chromatography‑free workup
Catalysis Pharmaceutical Intermediates Aldehyde Synthesis

Copper-Catalyzed Oxysulfonylation to γ-Sulfonyl Phthalides

A copper-catalyzed oxysulfonylation protocol using 2-vinylbenzoic acids with sodium sulfinates produces γ-sulfonylated phthalides [1]. The reaction employs inexpensive CuCl₂ as catalyst and demonstrates high functional group tolerance with excellent yields across a wide substrate scope [1]. This intramolecular cyclization pathway is uniquely accessible to the ortho isomer; 3- and 4-vinylbenzoic acids cannot undergo the requisite proximity-driven lactonization [2].

Phthalide Synthesis
Class-level
Ortho‑only reaction pathway; Cu‑catalyzed, excellent yields reported
Exclusive access to sulfonylated phthalide libraries from 2‑VBA
3‑ and 4‑VBA cannot form the requisite six‑membered lactone
Heterocyclic Synthesis Lactone Chemistry Copper Catalysis

Pd-Catalyzed Deoxygenative Synthesis: Recyclability & (E)-Selectivity

A palladium-catalyzed ortho-halogen-induced deoxygenative approach converts alkyl aryl ketones to 2-vinylbenzoic acids in a one-step process requiring no base or stoichiometric additives [1]. The method uses commercially available 5 wt% Pd/C as a heterogeneous catalyst that exhibits excellent recyclability (<5 cycles) without significant loss of catalytic activity [1]. Under optimized conditions, the reaction demonstrates good diastereoselectivity, yielding predominantly (E)-2-vinylbenzoic acids [1].

Catalyst Recyclability
Reported
Pd/C recyclable up to 5 cycles; (E)‑selective formation
Heterogeneous catalysis supports scalable synthesis with reduced waste
One‑step, base‑free protocol from alkyl aryl ketones
Synthetic Methodology Palladium Catalysis Green Chemistry

Thermal Stability: Ortho vs. Para Isomer

2-Vinylbenzoic acid is heat sensitive and requires refrigerated storage at 0-10°C to maintain stability . In contrast, 4-vinylbenzoic acid exhibits good thermal stability suitable for high-temperature processing applications [1]. This differential stability profile directly impacts procurement, shipping, and laboratory handling protocols.

Storage Stability
Reported
2‑VBA: refrigerated 0–10°C; 4‑VBA: ambient stable; Δm.p. ~45–50°C
Cold‑chain logistics required for ortho isomer; ambient storage for para
Procurement planning for long‑term inventory
Compound Handling Storage Stability Procurement Logistics

2-Vinylbenzoic Acid: High-Value Applications


Regioselective Hydroformylation to Aldehyde Intermediates

Utilize 2-vinylbenzoic acid as the substrate for supramolecularly controlled hydroformylation to produce 2-(3-oxopropane)-benzoic acid with 100% regioselectivity and nearly quantitative yield [1]. The chromatography-free acid-base extraction workup enables scalable multigram synthesis of aldehyde intermediates used in anti-obesity and Alzheimer's disease therapeutics [1]. This application leverages the unique ortho-carboxyl directing effect that para and meta isomers cannot provide [1].

γ-Sulfonylated Phthalide Libraries via Copper Catalysis

Employ 2-vinylbenzoic acid in copper-catalyzed oxysulfonylation reactions with sodium sulfinates to access diverse γ-sulfonylated phthalides—lactone scaffolds with demonstrated bioactivity [2]. The intramolecular cyclization pathway is sterically exclusive to the ortho isomer; 3- and 4-vinylbenzoic acids cannot form the requisite six-membered lactone ring [3]. High functional group tolerance enables library synthesis for medicinal chemistry screening [2].

Specialty Polymers and Functionalized Copolymers

Polymerize 2-vinylbenzoic acid to produce poly(2-vinylbenzoic acid) or incorporate it as a functional comonomer in coatings, adhesives, and specialty resins . The ortho-carboxyl group introduces hydrogen-bonding capacity and metal-coordination sites along the polymer backbone, enabling tailored adhesion characteristics and thermal properties distinct from polymers derived from 4-vinylbenzoic acid . The compound also serves as a cross-linking agent for hydroxyl, carbonyl, and aromatic hydrocarbon functional groups .

Calcium-Responsive Materials and Biomimetic Polymers

Leverage the computationally demonstrated favorable Ca²⁺ complexation energetics of o-VBA compared to m-VBA (ΔE* approximately 3-5× lower) to design calcium-responsive hydrogels, ion-exchange resins, or remineralization-promoting materials [4]. The ortho isomer's distinct coordination geometry may confer unique ion-binding selectivity not achievable with the para isomer, which exhibits a larger HOMO-LUMO energy difference with Ca²⁺ [4].

Application
Selection Property
Validation Focus
Regioselective hydroformylation
Ortho‑carboxyl directing capability
Regioselectivity and yield assessment
γ‑Sulfonylated phthalide synthesis
Intramolecular cyclization access
Reaction scope and functional group tolerance
Functionalized copolymers
Vinyl polymerization with pendant carboxyl
Polymerization behavior and metal‑coordination sites
Ca²⁺‑responsive materials
Ca²⁺ complexation energetics
Ion‑binding selectivity and material responsiveness

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